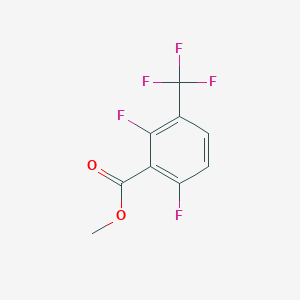

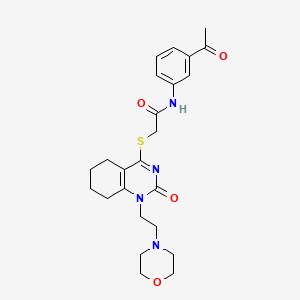

![molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1](/img/structure/B2990783.png)

1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been synthesized and evaluated for its in vitro antitumor activity . Derivatives of this compound have shown potent activity against various human cancer cell lines, including breast cancer, lung adenocarcinoma, promyelocytic leukemia, and others. They have also demonstrated higher selectivity on vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF)-stimulated human umbilical vein endothelial cells (HUVECs) than on unstimulated HUVECs .

Pharmacological Research

In pharmacological research, derivatives of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine have been identified as nonpeptidic agonists for the urotensin-II receptor. These compounds are potential pharmacological tools and could serve as leads for drug development due to their high selectivity and efficacy in receptor activation.

Polymer Chemistry

The hydrolytic stability of related compounds, such as poly(2-(dimethylamino)ethyl methacrylate), has been studied. These studies are crucial for understanding the stability of materials under different pH conditions, which is essential for applications in materials science and polymer chemistry .

Enzymatic Function Studies

This compound has been used to study the modification of enzymes, such as the H±translocating adenosinetriphosphatase complex in bacteria. It has been shown to inhibit ATPase activity and affect proton translocation, providing insights into enzymatic functions and potential targets for antibiotics or other drugs.

Receptor Dimerization Studies

1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDAC), a derivative, has been utilized to study the dimerization of receptors in living cells, such as the epidermal growth factor receptor. This application is significant for understanding cell signaling and receptor interactions .

Medical Research Bioconjugation

The compound is used in bioconjugation reactions in medical research, particularly for preparing peptide variants and small proteins. These reactions are more efficient at high concentrations of amine nucleophile, and systematic investigations have identified conditions that affect product formation.

Impact on Circular Dichroism Studies

In circular dichroism studies, which observe secondary structural changes in molecules, derivatives of this compound can interfere with spectropolarimetric measurements. This interference can lead to false indications of structural changes, especially in the α-helical character of peptides.

Preparation of Pharmaceuticals

It is used in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s syndrome. This highlights its role in the synthesis of pharmaceuticals and its importance in medicinal chemistry .

Mecanismo De Acción

Target of Action

It is often used in peptide synthesis , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known to be used as a crosslinking agent and reactant for amide bond forming (amidation) crosslinking reactions . This suggests that it may interact with its targets by forming covalent bonds, thereby modifying the structure and function of the target molecules.

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in the modification of proteins and peptides, potentially affecting various biochemical pathways depending on the specific targets it interacts with.

Result of Action

Given its role in peptide synthesis , it may influence the structure and function of proteins and peptides, potentially leading to various cellular effects depending on the specific targets it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be a factor influencing its stability.

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

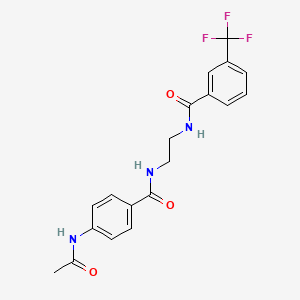

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)

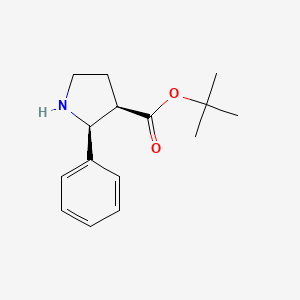

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

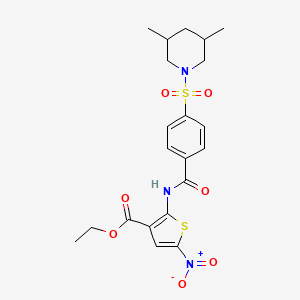

![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)

![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)